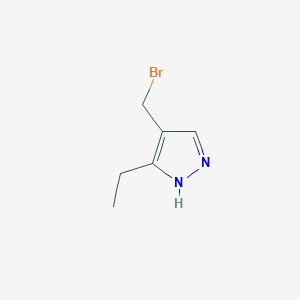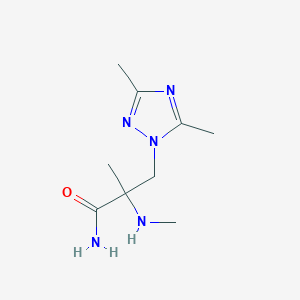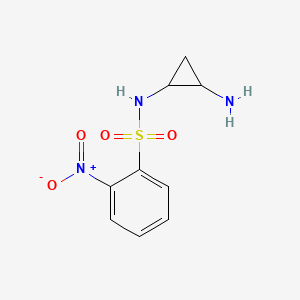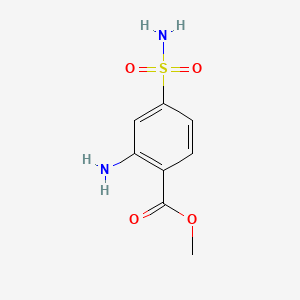![molecular formula C10H8N2O2 B13620116 (E)-3-(Imidazo[1,2-a]pyridin-2-yl)acrylic acid](/img/structure/B13620116.png)
(E)-3-(Imidazo[1,2-a]pyridin-2-yl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{imidazo[1,2-a]pyridin-2-yl}prop-2-enoic acid is a heterocyclic compound that features an imidazo[1,2-a]pyridine core linked to a prop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{imidazo[1,2-a]pyridin-2-yl}prop-2-enoic acid typically involves multicomponent reactions, condensation reactions, and cyclization processes. Another approach involves the use of nitroalkenes or N,N-dimethylglyoxylamide in multicomponent reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow processes or catalytic systems to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
3-{imidazo[1,2-a]pyridin-2-yl}prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, solvents like dimethylformamide, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
3-{imidazo[1,2-a]pyridin-2-yl}prop-2-enoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 3-{imidazo[1,2-a]pyridin-2-yl}prop-2-enoic acid exerts its effects involves interactions with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved often include signal transduction mechanisms and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: This core structure is shared with many biologically active compounds, including zolpidem and alpidem.
Imidazo[1,2-a]pyrimidine: Another similar compound with a different nitrogen arrangement, often used in medicinal chemistry.
Uniqueness
3-{imidazo[1,2-a]pyridin-2-yl}prop-2-enoic acid is unique due to its specific functional groups and the ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for developing new drugs and materials .
Properties
Molecular Formula |
C10H8N2O2 |
|---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
(E)-3-imidazo[1,2-a]pyridin-2-ylprop-2-enoic acid |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)5-4-8-7-12-6-2-1-3-9(12)11-8/h1-7H,(H,13,14)/b5-4+ |
InChI Key |
MBZYDRHKYXWPRE-SNAWJCMRSA-N |
Isomeric SMILES |
C1=CC2=NC(=CN2C=C1)/C=C/C(=O)O |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Ethyl-4,7-diazaspiro[2.5]octane](/img/structure/B13620062.png)


![Tert-butyl 4-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate](/img/structure/B13620084.png)


![3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-amine](/img/structure/B13620097.png)






